molecular formula C11H14BrNO2 B1423136 Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate CAS No. 1184523-18-9

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

Cat. No.: B1423136
CAS No.: 1184523-18-9
M. Wt: 272.14 g/mol
InChI Key: WRLSMSOTHBWPSM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticonvulsant Properties

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate has been studied for its anticonvulsant properties. In a study examining the structure and biological activity of a related compound, E139, it was found that certain structural elements, including the enaminone system HN–C=C–C=O and the 4-bromophenyl group, are necessary to confer anticonvulsant properties. This suggests potential in designing new anticonvulsant agents (Edafiogho et al., 2003).

Antinociceptive Activities

Research into the antinociceptive activities of enaminone compounds, including methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), revealed its efficacy in pain management in formalin and hot plate tests in mice. This indicates potential therapeutic applications in pain relief (Masocha et al., 2016).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to this compound. For example, research on the Hancock Alkaloids used a similar synthetic approach, indicating the broader relevance of this compound's synthesis techniques in medicinal chemistry (Davies et al., 2018).

Biofilm Inhibition

A study exploring the influence of a related compound on biofilm formation found that it could inhibit the formation of biofilms of Staphylococcus epidermidis on PVC material. This suggests potential applications in preventing bacterial colonization on medical devices (Li Zhen-long, 2008).

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLSMSOTHBWPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184523-18-9
Record name methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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